molecular formula C20H28O2 B579942 (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one CAS No. 220332-82-1

(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Cat. No. B579942
M. Wt: 300.442
InChI Key: YDNGALYODUITSZ-FOMWZNGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one, also known as (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.442. The purity is usually 95%.
BenchChem offers high-quality (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation and Environmental Fate

Research on polycyclic aromatic hydrocarbons (PAHs) and similar compounds has emphasized their environmental persistence and the mechanisms through which they are biodegraded. For example, studies on phenanthrene biodegradation by sphingomonads in contaminated soils highlight the ecological relevance of microbial activity in breaking down PAHs. These microorganisms exhibit a robust capability to metabolize phenanthrene through specific enzymatic pathways, offering insights into remediation strategies for PAH-contaminated environments (Waigi et al., 2015).

Biological Activity

The chemistry and biological activity of cyclopenta[c]phenanthrenes, which share structural motifs with the compound , have been reviewed to assess their potential as environmental hazards and their effects on living organisms. These studies contribute to our understanding of the toxicological and ecological impacts of such compounds, guiding risk assessment processes (Brzuzan et al., 2013).

Ethylene Biosynthesis and Action

Research on ethylene and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), provides a foundation for understanding the physiological roles of similar compounds in plant biology. Ethylene is a critical plant hormone, and ACC, despite being a simple molecule, has multiple roles beyond serving as an ethylene precursor. This research is instrumental in developing agricultural practices and technologies aimed at enhancing plant growth and stress resilience, potentially informing the application of related compounds in agrochemical industries (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name

(8S,9S,10R,14S)-13-ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-19,22H,2-9,11H2,1H3/t15-,16-,17-,18?,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNGALYODUITSZ-FOMWZNGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC12CC(=C)[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743240
Record name (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

CAS RN

220332-82-1
Record name (8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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